4,6-Dimethoxy-5-methyl-2-pyrimidinamine
Description
4,6-Dimethoxy-5-methyl-2-pyrimidinamine (CAS No. 36315-01-2) is a substituted pyrimidine derivative characterized by two methoxy groups at positions 4 and 6, a methyl group at position 5, and an amine group at position 2. Pyrimidines are heterocyclic aromatic compounds widely studied for their roles in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4,6-dimethoxy-5-methylpyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3O2/c1-4-5(11-2)9-7(8)10-6(4)12-3/h1-3H3,(H2,8,9,10) |
InChI Key |
GSFWLAJDDFWXCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1OC)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-5-methyl-2-pyrimidinamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetate with urea, followed by cyclization and methylation steps . The reaction conditions often include the use of solvents such as methanol and catalysts like zinc chloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4,6-Dimethoxy-5-methyl-2-pyrimidinamine can be achieved through optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors and controlled reaction conditions to minimize by-products and maximize efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-5-methyl-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and aniline derivatives are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4,6-Dimethoxy-5-methyl-2-pyrimidinamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-5-methyl-2-pyrimidinamine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein function .
Comparison with Similar Compounds
Structural Similarity and Substituent Effects
The following table summarizes key structural analogues and their similarity scores relative to 4,6-Dimethoxy-5-methyl-2-pyrimidinamine:
Substituent-Driven Functional Differences
Methoxy vs. Chloro Groups: 4,6-Dimethoxy-5-methyl-2-pyrimidinamine (CAS 36315-01-2) exhibits electron-donating methoxy groups, which stabilize the pyrimidine ring and reduce electrophilicity. This contrasts with 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (CAS 88474-31-1), where the chloro group at position 4 enhances reactivity for nucleophilic substitution, making it suitable for coupling reactions in drug synthesis . 5-Amino-4,6-dichloro-2-methylpyrimidine (CAS 72411-89-3) features two chloro groups, increasing electrophilicity and enabling diverse derivatization pathways, such as in the synthesis of moxonidine HCl, an antihypertensive agent .
Hydroxy vs. Methoxy Groups: Replacing methoxy with hydroxy groups (e.g., 5-Amino-4,6-dihydroxy-2-methylpyrimidine) drastically alters solubility. The dihydroxy groups increase hydrophilicity, favoring applications in aqueous biochemical assays, whereas methoxy-substituted derivatives are preferred in lipid-rich environments .
Crystallographic and Physicochemical Properties
- Crystal Packing: The title compound’s methyl and methoxy groups likely induce steric effects that influence crystal packing.
- Melting Points : Chlorinated analogues (e.g., CAS 88474-31-1) generally exhibit higher melting points (>300 K) due to stronger intermolecular forces compared to methoxy-substituted derivatives .
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